molecular formula C23H32ClNO2 B2918551 1-(4-Benzylpiperidin-1-yl)-3-(2,5-dimethylphenoxy)propan-2-ol hydrochloride CAS No. 471262-52-9

1-(4-Benzylpiperidin-1-yl)-3-(2,5-dimethylphenoxy)propan-2-ol hydrochloride

Cat. No.: B2918551
CAS No.: 471262-52-9
M. Wt: 389.96
InChI Key: UYPVMFFRUWQVFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Benzylpiperidin-1-yl)-3-(2,5-dimethylphenoxy)propan-2-ol hydrochloride is a synthetic compound characterized by a propan-2-ol backbone substituted with a 4-benzylpiperidin-1-yl group and a 2,5-dimethylphenoxy moiety.

Properties

IUPAC Name

1-(4-benzylpiperidin-1-yl)-3-(2,5-dimethylphenoxy)propan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31NO2.ClH/c1-18-8-9-19(2)23(14-18)26-17-22(25)16-24-12-10-21(11-13-24)15-20-6-4-3-5-7-20;/h3-9,14,21-22,25H,10-13,15-17H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYPVMFFRUWQVFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC(CN2CCC(CC2)CC3=CC=CC=C3)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Benzylpiperidin-1-yl)-3-(2,5-dimethylphenoxy)propan-2-ol hydrochloride is a compound that has garnered attention due to its potential neuropharmacological effects. This article synthesizes available research findings regarding its biological activity, focusing on its interactions with various receptors, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a piperidine ring, a benzyl group, and a phenoxy moiety. Its chemical formula is C20H28ClNC_{20}H_{28}ClN with a molecular weight of approximately 335.90 g/mol. The presence of multiple functional groups suggests diverse biological interactions.

Interaction with Receptors

Research indicates that compounds similar to 1-(4-Benzylpiperidin-1-yl)-3-(2,5-dimethylphenoxy)propan-2-ol hydrochloride often exhibit significant binding affinities to sigma receptors. A study on related piperidine derivatives showed high selectivity for sigma-1 receptors, which are implicated in various neurological functions and disorders .

Receptor Type Binding Affinity (Ki, nM) Selectivity
Sigma-13.90High
Sigma-2240Low to Moderate

The binding affinity data suggests that this compound may be developed as a potential radiotracer for imaging studies related to neurological conditions.

Neuroprotective Effects

Compounds with similar structures have been investigated for their neuroprotective properties. For instance, benzylpiperidine derivatives have shown promise in models of neurodegenerative diseases such as Alzheimer's and Lewy Body Dementia . The mechanism of action is believed to involve the modulation of neurotransmitter systems and inhibition of monoamine oxidases (MAO), which are critical in the metabolism of neurotransmitters like serotonin and dopamine .

Study on Neurodegeneration

A study published in the Journal of Medicinal Chemistry explored the effects of a related compound on neurodegeneration models. The results indicated that treatment with the compound led to significant reductions in neuronal cell death and improved cognitive function in animal models . The study highlighted the potential for these compounds in therapeutic applications for neurodegenerative diseases.

Comparison with Similar Compounds

HBK Series (HBK14–HBK19)

  • Structural Differences: HBK17 (1N-[3-(2,5-dimethylphenoxy)propyl]-4N-(2-methoxyphenyl)piperazine hydrochloride) shares the 2,5-dimethylphenoxy group with the target compound but incorporates a piperazine ring instead of piperidine and a 2-methoxyphenyl substituent .
  • Functional Implications :
    • Piperazine derivatives (e.g., HBK17) exhibit higher polarity due to the second nitrogen atom, which may reduce CNS penetration compared to piperidine-based compounds like the target molecule .

1-(4-Benzylpiperazin-1-yl)-3-(2-methoxyphenoxy)propan-2-ol Dihydrochloride

  • Key Contrast : The replacement of piperidine with piperazine introduces an additional nitrogen, increasing basicity and altering salt formation (dihydrochloride vs. hydrochloride) . This may affect solubility and protein binding.

Propan-2-ol Derivatives with Phenoxy Substituents

(2R,S)-1-(4-Methoxy-6-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol (Compounds 10 and 11)

  • Structural Comparison: These compounds feature an indolyloxy group and methoxyphenoxyethylamino side chains. The target compound’s 2,5-dimethylphenoxy group provides greater steric bulk and lipophilicity compared to methoxy substituents .
  • Pharmacological Data: Compounds 10 and 11 demonstrated β1-adrenoceptor binding affinity (IC₅₀ = 0.8–1.2 μM), suggesting the target compound may share adrenergic modulation but with altered selectivity due to its dimethylphenoxy group .

Benzimidazole and Dihydropyridine Analogues

1-(3-Benzyl-2-imino-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-3-(3,5-dimethylphenoxy)propan-2-ol (Compound 20)

  • Structural Contrast: The benzimidazole core replaces piperidine, introducing aromatic π-π interactions.

Benidipine Hydrochloride

  • Functional Comparison : While Benidipine (a dihydropyridine Ca²⁺ channel blocker) shares a benzylpiperidine motif, its 1,4-dihydropyridine core and nitroaryl group confer distinct mechanisms, highlighting the target compound’s unique propan-2-ol-driven pharmacology .

Comparative Data Table

Compound Name Core Structure Phenoxy Substituents Amine Group Key Pharmacological Activity Reference
Target Compound Propan-2-ol 2,5-dimethylphenoxy 4-Benzylpiperidine Potential adrenoceptor modulation -
HBK17 Propan-2-ol 2,5-dimethylphenoxy Piperazine Not reported
Compound 10/11 Propan-2-ol Methoxyphenoxy Ethylamino β1-adrenoceptor binding (IC₅₀ ~1 μM)
Compound 20 Benzimidazole 3,5-dimethylphenoxy Benzimidazole Not reported
Benidipine Hydrochloride Dihydropyridine Nitrophenyl Benzylpiperidine Ca²⁺ channel blockade

Research Findings and Implications

  • Substituent Effects: The 2,5-dimethylphenoxy group in the target compound likely enhances lipid solubility and receptor binding compared to methoxy or chlorinated analogues, as seen in HBK15 (2-chloro-6-methylphenoxy) .
  • Amine Group Impact : Piperidine’s single nitrogen vs. piperazine’s two nitrogens may reduce polar surface area, improving blood-brain barrier penetration .
  • Propan-2-ol Motif: Shared with beta-blockers like Metoprolol, this group suggests possible β-adrenoceptor antagonism, but structural variations (e.g., benzylpiperidine) may redirect activity toward Ca²⁺ channels or other targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.